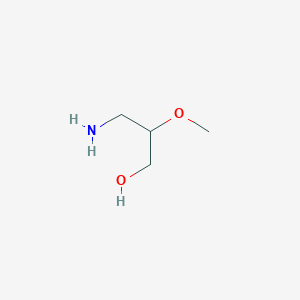
3-Amino-2-methoxypropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-methoxypropan-1-ol is an organic compound with the molecular formula C₄H₁₁NO₂. It is a colorless, hygroscopic solid that plays a significant role in various synthetic processes and pharmaceutical applications. The compound consists of an amino group (-NH₂) attached to the carbon atom adjacent to the methoxy group (-OCH₃), with a hydroxyl group (-OH) on the adjacent carbon.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common synthetic route for 3-Amino-2-methoxypropan-1-ol involves the reduction of 3-nitro-2-methoxypropan-1-ol using a suitable reducing agent such as sodium borohydride or hydrogen gas over a metal catalyst. The resulting amino alcohol can then be isolated and characterized.
Industrial Production Methods
Industrial production methods for this compound typically involve the alkylation of methanol with propylene oxide using sodium hydroxide as a catalyst. This process yields a mixture of 1-methoxy-2-propanol and other isomers .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2-methoxypropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or hydrogen gas over a metal catalyst.
Substitution Reagents: Alkyl halides or acyl chlorides.
Major Products
Oxidation Products: Aldehydes or ketones.
Reduction Products: Different amines or alcohols.
Substitution Products: Various derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-Amino-2-methoxypropan-1-ol has several scientific research applications:
Antimalarial Activity: Derivatives of this compound exhibit potential in antimalarial applications.
Enzymatic Resolution in Asymmetric Synthesis: The compound’s derivatives are used in the enzymatic resolution of chiral 1,3-amino alcohols, crucial in the asymmetric synthesis of pharmaceuticals.
Oligonucleotide Synthesis: The compound is utilized in the synthesis of oligonucleotides containing a primary amino group at the 5’-terminus, significant in molecular biology.
Mecanismo De Acción
The mechanism of action of 3-Amino-2-methoxypropan-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Amino-3-methoxypropan-2-ol
- 2-Amino-2-methyl-1-propanol
- Aminomethyl propanol
Uniqueness
3-Amino-2-methoxypropan-1-ol is unique due to its specific structural arrangement, which allows it to participate in a wide range of chemical reactions and applications. Its combination of an amino group, methoxy group, and hydroxyl group provides versatility in synthetic and research applications .
Propiedades
IUPAC Name |
3-amino-2-methoxypropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c1-7-4(2-5)3-6/h4,6H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEJJZSYLNCLIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol](/img/structure/B2631876.png)
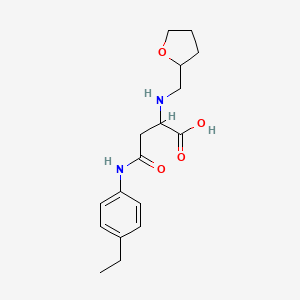
![N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}adamantane-1-carboxamide](/img/structure/B2631879.png)
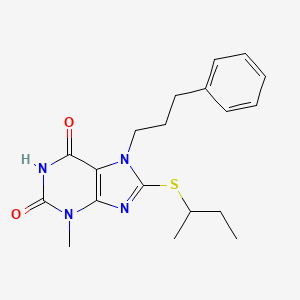
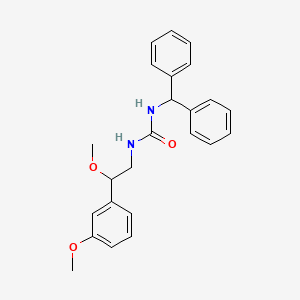
![1-{[1-(4-butoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine](/img/structure/B2631883.png)

![methyl 4-(2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2631888.png)
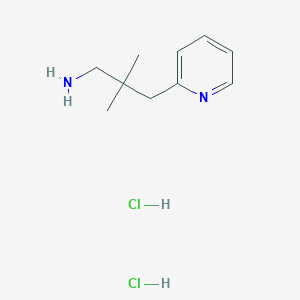
![1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B2631890.png)
![2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpropanenitrile](/img/structure/B2631891.png)
![N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N'-[3-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2631893.png)
![1-[(5-chloro-2-hydroxy-7-methyl-1H-indol-3-yl)imino]-3-prop-2-enylthiourea](/img/structure/B2631896.png)
